molecular formula C8H14Cl2N2O B8228460 (S)-1-(6-Methoxypyridin-3-YL)ethan-1-amine dihydrochloride

(S)-1-(6-Methoxypyridin-3-YL)ethan-1-amine dihydrochloride

Cat. No.: B8228460
M. Wt: 225.11 g/mol
InChI Key: ZDHBJMQCWYHNLS-ILKKLZGPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(6-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride is a chiral amine compound serving as a valuable building block in medicinal chemistry and pharmaceutical research. The methoxypyridine motif is of significant interest in drug discovery, particularly in the design and synthesis of novel gamma-secretase modulators (GSMs) for Alzheimer's disease research . GSMs are a promising therapeutic approach as they reduce the levels of the fibrillogenic Aβ42 peptide, a key component of senile plaques in the brain, without preventing the essential processing of other gamma-secretase substrates like the Notch receptor, thereby potentially avoiding the side effects associated with full enzyme inhibition . The incorporation of the methoxypyridine structure within compound scaffolds has been shown to improve both biological activity for arresting Aβ42 production and crucial physicochemical properties such as solubility . Furthermore, in vivo pharmacokinetic studies on related methoxypyridine-derived compounds have demonstrated their ability to cross the blood-brain barrier and access the therapeutic target in the brain, leading to a reduction of Aβ42 levels in both plasma and brain tissues . This compound is presented as a dihydrochloride salt, typically enhancing its stability and solubility for research applications. It is strictly For Research Use Only. Not intended for diagnostic or therapeutic procedures, or for human or veterinary use .

Properties

IUPAC Name

(1S)-1-(6-methoxypyridin-3-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c1-6(9)7-3-4-8(11-2)10-5-7;;/h3-6H,9H2,1-2H3;2*1H/t6-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHBJMQCWYHNLS-ILKKLZGPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)OC)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CN=C(C=C1)OC)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structure Construction

The 6-methoxypyridin-3-yl moiety is typically synthesized via palladium-catalyzed cross-coupling reactions. A modified Suzuki-Miyaura protocol using 5-bromo-2-methoxypyridine and aryl boronic acids achieves >90% yield under microwave-assisted conditions (150°C, 16 h). Alternative routes employ CuI-mediated Ullmann coupling with SMOPS ligand in DMSO at 110°C, yielding 80–90% of intermediates like methyl 3-[(6-methoxypyridin-3-yl)sulfonyl]propanoate.

Table 1: Key Intermediates for Methoxypyridine Synthesis

IntermediateMethodYield (%)Conditions
5-Bromo-2-methoxypyridineBromination of 2-methoxypyridine85HBr/AcOH, 80°C, 12 h
Potassium 6-methoxypyridine-3-sulfinateThiol oxidation69H2O2/NaOH, RT, 30 min
Methyl 3-[(6-methoxypyridin-3-yl)sulfonyl]propanoateCuI/SMOPS coupling80DMSO, 110°C, 12 h

Enantioselective Amine Synthesis

Biocatalytic Approaches Using ω-Transaminases

ω-Transaminases (ω-TA) enable asymmetric synthesis of the (S)-configured amine. A recombinant ω-TA from Arthrobacter sp. converts 6-methoxypyridin-3-ylacetone to the target amine with 99% ee using L-alanine as an amine donor. Process optimization (pH 7.5, 35°C, 24 h) achieves 92% conversion. Co-solvent screening reveals 15% (v/v) DMSO enhances enzyme stability without compromising activity.

Chemical Resolution Techniques

Classical resolution involves reacting racemic 1-(6-methoxypyridin-3-yl)ethan-1-amine with L-tartaric acid in ethanol/water (3:1), yielding the (S)-enantiomer as a crystalline salt (78% recovery, 98% ee). Recrystallization from chloroform/methanol (1:2) improves purity to >99%.

Table 2: Comparison of Enantioselective Methods

ParameterBiocatalytic (ω-TA)Chemical Resolution
Enantiomeric Excess (%)9999
Reaction Time (h)2448
Yield (%)9278
ScalabilityKilogram-scale feasibleLimited by recrystallization

Final Salt Formation and Purification

Dihydrochloride Salt Preparation

The free amine is treated with HCl gas in anhydrous THF at 0°C, followed by solvent removal under reduced pressure. Crystallization from ethanol/diethyl ether (1:5) yields the dihydrochloride salt as a white crystalline solid (mp 161–163°C). Thionyl chloride (SOCl2) serves as an alternative HCl source, particularly for acid-sensitive intermediates.

Analytical Characterization

  • HPLC : C18 column (MeCN/0.1% TFA in H2O, 30:70), retention time 8.2 min.

  • NMR : ¹H NMR (400 MHz, D2O) δ 8.42 (d, J = 2.4 Hz, 1H), 7.89 (dd, J = 8.8, 2.4 Hz, 1H), 6.91 (d, J = 8.8 Hz, 1H), 4.21 (q, J = 6.8 Hz, 1H), 3.87 (s, 3H), 1.52 (d, J = 6.8 Hz, 3H).

  • HRMS : m/z calculated for C8H13N2O [M+H]⁺ 153.1028, found 153.1025.

Process Optimization and Scale-Up Challenges

Temperature and pH Effects

Biocatalytic reactions exhibit optimal activity at pH 7.0–8.0 and 30–40°C. Exceeding 45°C reduces ω-TA stability, while pH <6.0 promotes substrate protonation, lowering conversion rates.

Solvent Engineering

Mixed solvent systems (e.g., 20% isopropanol) improve substrate solubility without denaturing enzymes. Microwave-assisted reactions reduce coupling times from 16 h to 2 h while maintaining >90% yield.

Industrial-Scale Production Considerations

Cost Analysis

  • Biocatalytic Route : Enzyme immobilization on epoxy resin reduces costs by 40% through reuse over 10 cycles.

  • Chemical Route : L-Tartaric acid accounts for 65% of raw material costs, necessitating solvent recovery systems.

Regulatory Compliance

Residual palladium in API batches must be <10 ppm, achievable via activated carbon filtration (99.5% removal) .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(6-Methoxypyridin-3-YL)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: 6-Hydroxy-3-pyridylmethanamine.

    Reduction: (S)-1-(6-Methoxypiperidin-3-YL)ethan-1-amine.

    Substitution: N-alkyl or N-acyl derivatives of the amine.

Scientific Research Applications

(S)-1-(6-Methoxypyridin-3-YL)ethan-1-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (S)-1-(6-Methoxypyridin-3-YL)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. It is believed to act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters or other signaling molecules. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

(S)-1-(6-Methoxypyridin-2-YL)ethan-1-amine Dihydrochloride (CAS: 2490322-81-9) vs. (1S)-2-Methoxy-1-(Pyridin-2-YL)ethan-1-amine Dihydrochloride (CAS: 2247088-16-8)
  • Structural Difference : The methoxy group shifts from the 6-position on the pyridine ring (target compound) to the ethylamine sidechain in the isomer.
  • Impact : Sidechain methoxy groups may alter solubility and hydrogen-bonding capacity compared to ring-substituted methoxy.
  • Molecular Weight : Both share the formula C₈H₁₄Cl₂N₂O (225.12 g/mol), but stereoelectronic effects differ due to substitution patterns.

Substituent Variants

Trifluoromethyl-Substituted Analog

(S)-1-(2-(Trifluoromethyl)pyridin-3-YL)ethan-1-amine Dihydrochloride (CAS: 2828439-90-1)

  • Structural Difference : Replaces methoxy with a trifluoromethyl (-CF₃) group at the pyridine 2-position.
  • Impact :
    • Lipophilicity : Increased logP due to -CF₃’s hydrophobicity.
    • Molecular Weight : 263.09 g/mol (vs. 225.12 g/mol).
    • Safety : Additional hazards (H312, H332) suggest higher toxicity.
Fluoro-Substituted Analog

(S)-1-(6-Fluoropyridin-3-YL)ethan-1-amine Hydrochloride (CAS: 1956437-46-9)

  • Structural Difference : Methoxy (-OCH₃) replaced by fluoro (-F) at the 6-position.
  • Molecular Weight: 176.62 g/mol (vs. 225.12 g/mol).

Enantiomeric Pair

(R)-1-(6-Methoxypyridin-3-YL)ethan-1-amine (CAS: 1212932-79-0)

  • Structural Difference : Enantiomer (R-configuration) of the target compound.
  • Impact : Chirality influences biological activity; for example, (S)-forms often exhibit distinct receptor binding or metabolic stability compared to (R)-forms.

Tabulated Comparison of Key Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituent Storage Conditions Notable Hazards
Target Compound (2490322-81-9) C₈H₁₄Cl₂N₂O 225.12 6-Methoxy (pyridine) 2–8°C, inert atmosphere H302, H315, H319, H335
Pyridin-2-YL Isomer (2247088-16-8) C₈H₁₄Cl₂N₂O 225.12 2-Methoxy (sidechain) Not specified Similar to target
Trifluoromethyl Analog (2828439-90-1) C₈H₁₁Cl₂F₃N₂ 263.09 2-CF₃ (pyridine) Room temperature H302, H312, H315, H319, H332
Fluoro Analog (1956437-46-9) C₇H₁₀ClFN₂ 176.62 6-F (pyridine) Not specified Likely H302 (oral toxicity)
(R)-Enantiomer (1212932-79-0) C₈H₁₂N₂O 152.20 (free base) 6-Methoxy (pyridine) Not specified Unreported

Research Implications

  • Biological Activity : Methoxy and trifluoromethyl groups enhance binding affinity in receptor-targeted therapies but may reduce metabolic stability.
  • Crystallography : SHELX programs are widely used to resolve stereochemical and structural details, critical for understanding these compounds’ conformations.
  • Safety Profiles : Substituents like -CF₃ introduce additional hazards, necessitating stringent handling protocols.

Biological Activity

Receptor Binding and Neurotransmitter Modulation

(S)-1-(6-Methoxypyridin-3-YL)ethan-1-amine dihydrochloride has demonstrated significant activity in modulating neurotransmitter systems, particularly those involving serotonin and norepinephrine pathways. This suggests potential applications in the treatment of neurological and psychiatric disorders.

Dopamine Receptor Interactions

While the compound itself has not been directly studied for dopamine receptor interactions, structurally similar compounds have shown interesting profiles. For instance, a related compound demonstrated the following activity profile in dopamine receptor assays:

ReceptorAgonist Activity (EC50)Antagonist Activity (IC50)
D3R710 nMNot applicable
D2RInactive15,700 nM

This data suggests that compounds in this structural class may have selective activity at dopamine receptors, particularly D3R .

Potential Therapeutic Applications

Based on its biological activity profile, this compound and its analogs have been explored for several therapeutic applications:

  • Antidepressant Effects : The compound's ability to modulate serotonin and norepinephrine pathways suggests potential antidepressant activity.
  • Anti-inflammatory Activity : Preliminary studies have indicated possible anti-inflammatory effects, though the exact mechanisms require further investigation.
  • Anticancer Potential : Some research has explored the compound's potential in cancer treatment, likely due to its ability to interact with specific cellular pathways.

The biological activity of this compound is believed to involve:

  • Receptor Agonism/Antagonism : The compound may act as an agonist or antagonist at specific receptor sites, modulating the activity of neurotransmitters or other signaling molecules.
  • Inflammation Pathways : While the exact mechanisms are still under investigation, the compound appears to interact with pathways related to inflammation.
  • Cell Proliferation : Some studies suggest involvement in pathways related to cell proliferation, which may explain its potential anticancer effects.

Case Study: Enzymatic Synthesis

A notable case study involving (S)-1-(6-Methoxypyridin-3-YL)ethan-1-amine focused on its enzymatic synthesis using ω-transaminase-catalyzed reactions. This study, while not directly related to biological activity, demonstrates the compound's importance in pharmaceutical research .

The synthesis involved:

  • Use of a commercially available ω-transaminase screening kit
  • Process parameter development (temperature and pH optimization)
  • Computational estimation of reaction thermodynamics

This case study highlights the compound's relevance in pharmaceutical research and the ongoing efforts to optimize its production for further biological studies.

Conclusion and Future Directions

The biological activity of this compound shows promise in several therapeutic areas, particularly in neuropharmacology. Its potential for modulating neurotransmitter systems, combined with possible anti-inflammatory and anticancer effects, makes it a compound of significant interest for further research.

Future studies should focus on:

  • Elucidating the precise mechanisms of action in various biological systems
  • Conducting more extensive in vivo studies to validate its therapeutic potential
  • Exploring structure-activity relationships to develop more potent and selective analogs

Q & A

Q. How can this compound be integrated into a broader study of aminergic receptor modulation while controlling for off-target effects?

  • Methodology : Use a multi-omics approach: combine transcriptomics (RNA-seq of treated cell lines) and proteomics (phosphoproteomics) to map signaling pathways. Counter-screen against unrelated receptors (e.g., GPCR panels) to exclude off-target interactions. Molecular dynamics simulations predict binding kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.